molecular formula C25H29NO4 B3222027 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid CAS No. 1210834-55-1

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid

Cat. No.: B3222027
CAS No.: 1210834-55-1
M. Wt: 407.5 g/mol
InChI Key: SZQWVTJZNYDCRV-HSZRJFAPSA-N
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Description

This compound is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group serves as a protective moiety for amines during solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions. The methylamino substitution on the α-carbon and the cyclohexyl side chain distinguish it from standard Fmoc-protected amino acids. Its molecular formula is C26H29NO4 (calculated based on analogous structures), with a molecular weight of approximately 427.5 g/mol. The cyclohexyl group confers enhanced hydrophobicity compared to aromatic or aliphatic side chains, influencing solubility and peptide folding properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,2-4,9-10,15-16H2,1H3,(H,27,28)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQWVTJZNYDCRV-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CC1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid, commonly referred to as Fmoc-N-Me-Cha-OH, is a complex organic compound that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features suggest a range of biological activities, including potential applications in antimicrobial and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H29NO4, with a molecular weight of approximately 407.5 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a cyclohexyl moiety that may influence its biological interactions.

Structural Features

FeatureDescription
Fmoc Group Protects the amino group during synthesis
Cyclohexyl Group Enhances lipophilicity and potential receptor interactions
Propanoic Acid Backbone Provides acidic properties necessary for biological interactions

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The fluorenyl group may facilitate binding to hydrophobic pockets within proteins, while the propanoic acid component can engage in hydrogen bonding with active sites.

Key Mechanisms

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation through mechanisms involving topoisomerase inhibition.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity against various bacterial strains, revealing significant inhibitory effects against Staphylococcus aureus and Bacillus anthracis .
  • Anticancer Research : Research focused on the antiproliferative effects of fluorenone derivatives indicated that modifications to the side chains could enhance their efficacy against cancer cell lines .
  • Structural Modifications : Investigations into structural variations have shown that the length and branching of alkyl groups influence both antimicrobial and anticancer activities, suggesting a structure-activity relationship that could guide future drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected amino acids with tailored side chains. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituent (R-Group) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid (Target) Cyclohexyl C26H29NO4 ~427.5 Hydrophobic peptide synthesis; stabilizes β-sheet conformations
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (HY-W010984) o-Tolyl (2-methylphenyl) C25H23NO4 401.45 Research use; high purity (99.76% HPLC) for peptide backbone modification
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid (0541AB) 3,5-Difluorophenyl C24H19F2NO4 439.4 Fluorinated peptide design; enhances metabolic stability
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (BS-51976) Methoxy-oxobutanoic acid C21H21NO6 383.40 Specialty synthesis; ester functionality for conjugation
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid 3,4-Dimethoxybenzyl C27H27NO6 473.5 Glycopeptide mimics; polar side chain for solubility in aqueous media

Key Research Findings

Hydrophobicity and Solubility :

  • The cyclohexyl group in the target compound increases hydrophobicity compared to o-tolyl (logP ~4.2 vs. ~3.8), reducing aqueous solubility but improving membrane permeability in peptide-drug candidates .
  • In contrast, the 3,4-dimethoxybenzyl derivative exhibits moderate solubility due to polar methoxy groups, making it suitable for hydrophilic peptide domains .

Synthetic Utility: Fluorinated analogs (e.g., 3,5-difluorophenyl) are favored in drug discovery for their resistance to oxidative metabolism, as evidenced by their use in protease-stable peptides . The methylamino group in the target compound allows selective modification during SPPS, avoiding side reactions common in primary amine protection .

Safety and Handling: Compounds like BS-51976 (methoxy-oxobutanoic acid) are classified under acute toxicity (Category 4) for inhalation, dermal, and oral exposure, requiring stringent handling protocols . The target compound’s safety profile is presumed similar but lacks explicit toxicity data in the provided evidence .

Purity and Analytical Data :

  • The o-tolyl derivative (HY-W010984) demonstrates exceptional purity (99.76% HPLC) and stability at -20°C, critical for reproducible research outcomes .
  • Fluoro-substituted analogs require specialized storage (-80°C) due to heightened sensitivity to light and temperature .

Table 2: Functional Group Impact on Peptide Properties

Functional Group Impact on Peptide Properties Example Compound
Cyclohexyl Enhances hydrophobicity; stabilizes tertiary structures Target compound
3,5-Difluorophenyl Improves metabolic stability and binding affinity 0541AB
o-Tolyl Balances hydrophobicity and aromatic interactions HY-W010984
Methoxy-oxobutanoic acid Introduces ester linkages for conjugation or cleavage BS-51976

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid, and what reaction conditions are critical for yield optimization?

  • The synthesis involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling with cyclohexylpropanoic acid derivatives. Key conditions include:

  • Temperature control : Maintain 0–4°C during Fmoc activation to prevent premature cleavage .
  • Solvent selection : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to minimize hydrolysis .
  • Coupling agents : Isobutoxycarbonyl chloride (IBC-Cl) or carbodiimides (e.g., DCC) with activators like HOBt to enhance efficiency .
    • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to avoid over-reaction and byproduct formation .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies Fmoc aromatic protons (δ 7.3–7.8 ppm) and cyclohexyl group signals (δ 1.0–2.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorption) assess purity (>99% required for peptide synthesis) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C28H32N2O5) .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Store at -20°C under inert gas (argon/nitrogen) to prevent Fmoc group degradation by moisture or light .
  • Lyophilized forms show enhanced stability; avoid repeated freeze-thaw cycles .
  • Regularly validate stability via HPLC to detect hydrolysis products (e.g., free amine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in coupling efficiency between solid-phase and solution-phase peptide synthesis using this compound?

  • Solid-phase challenges : Steric hindrance from the cyclohexyl group may reduce coupling yields. Mitigate by:

  • Extending reaction times (12–24 hours) .
  • Using microwave-assisted synthesis at 40°C to enhance kinetics .
    • Solution-phase optimization : Pre-activate the carboxyl group with HATU/DIPEA before coupling to improve reactivity .
    • Validate outcomes via MALDI-TOF MS to confirm peptide chain elongation .

Q. What experimental strategies minimize racemization during incorporation into chiral peptides?

  • Low-basicity conditions : Replace DIEA with OxymaPure/DIC to reduce base-induced racemization .
  • Temperature control : Perform couplings at 0–4°C to slow epimerization .
  • Analytical validation : Use chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess (>98% required for therapeutic peptides) .

Q. How can computational modeling predict the conformational impact of the cyclohexyl group in peptide backbones?

  • Molecular dynamics (MD) simulations : Apply AMBER force fields to model interactions between the cyclohexyl moiety and peptide side chains .
  • Experimental validation :

  • 2D NMR (NOESY) to detect intramolecular contacts .
  • X-ray crystallography to resolve tertiary structures in model peptides .

Q. What safety protocols are essential given the incomplete ecotoxicological data for this compound?

  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; H335 (respiratory irritation) and H315 (skin irritation) risks are documented .
  • Waste disposal : Incinerate via licensed facilities. Do not discharge into waterways; biodegradability data (e.g., OECD 301 tests) are lacking .

Q. How do researchers address discrepancies in reported Fmoc cleavage rates under acidic conditions?

  • Controlled deprotection : Use 20% piperidine in DMF for 30 minutes (monitored by HPLC). Faster cleavage may indicate impurities or solvent contamination .
  • Data reconciliation : Compare kinetic studies across solvents (e.g., DMF vs. DCM) and temperatures to identify optimal protocols .

Methodological Notes

  • Synthesis optimization : Scale-up reactions require strict control of exothermic reactions during Fmoc activation .
  • Analytical cross-validation : Combine NMR, HPLC, and HRMS to distinguish between structural isomers (e.g., cyclohexyl vs. phenyl derivatives) .
  • Safety-first approach : Assume acute toxicity (H302: harmful if swallowed) until full toxicological profiling is available .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid

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